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A Note on Gene Nomenclature: The query specified the "MAX8" gene. However, based on

extensive database searches, the gene centrally involved in the described biological pathways

is the MAX (MYC Associated Factor X) gene. It is possible that "MAX8" was a typographical

error. This document will focus on the well-characterized MAX gene. There is a gene

designated MXRA8 (Matrix Remodeling Associated 8), but its functions are distinct and not

aligned with the core transcriptional regulation context of the MAX-MYC network.

Introduction to the MAX Gene
The MAX gene encodes the MAX protein, a member of the basic helix-loop-helix leucine zipper

(bHLHZ) family of transcription factors.[1] MAX is a central and indispensable component of a

complex transcriptional regulation network that governs fundamental cellular processes,

including proliferation, differentiation, and apoptosis.[1][2] Its primary role is to serve as an

obligate heterodimerization partner for other bHLHZ proteins, most notably the MYC family of

oncoproteins and the MXD family of transcriptional repressors.[3][4] The MAX protein itself

does not possess transcriptional activation or repression domains; it functions as a scaffold,

enabling its binding partners to recognize and bind to specific DNA sequences known as E-

boxes (5'-CACGTG-3') in the promoter regions of target genes.[3]

Unlike many transcription factors, the MAX gene is constitutively expressed across various cell

types and growth conditions, ensuring a constant supply of the MAX protein.[5][6][7] This stable

expression is crucial for the dynamic regulation of gene expression, allowing the cell to respond

rapidly to fluctuating levels of its dimerization partners like MYC.
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The MAX-MYC-MXD Transcriptional Network
The functional diversity of MAX stems from its ability to form different dimeric complexes, each

with opposing effects on gene transcription. This dynamic interplay forms a regulatory switch

for thousands of genes.

MAX-MYC Heterodimers (Transcriptional Activation): When MAX forms a heterodimer with a

member of the MYC protein family (e.g., c-Myc, N-Myc, L-Myc), the resulting complex binds

to E-box sequences and potently activates the transcription of target genes.[8] These genes

are heavily involved in promoting cell cycle progression, protein synthesis, and metabolism,

thereby driving cellular proliferation. The oncogenic potential of MYC is entirely dependent

on its interaction with MAX.[4]

MAX-MXD Heterodimers (Transcriptional Repression): MAX also heterodimerizes with the

MXD family of proteins (MXD1-4, MNT, and MGA).[4] When a MAX-MXD complex binds to

the same E-box sequences, it actively represses transcription.[4] This is often achieved by

recruiting co-repressor complexes, such as those containing SIN3 and histone deacetylases

(HDACs), which lead to chromatin condensation and gene silencing.[4] This antagonism

directly counters the proliferative signals driven by MYC.

MAX-MAX Homodimers: MAX proteins can form homodimers.[3] While these homodimers

can also bind to E-boxes, they do so with lower affinity and are generally considered to be

transcriptionally inactive or weakly repressive.[4] Their formation can serve to sequester

MAX, making it less available for heterodimerization with MYC, thus providing another layer

of regulation.[8]

The balance between these different MAX-containing dimers dictates the transcriptional output

from E-box-containing promoters, and thus controls the cell's decision to proliferate,

differentiate, or remain quiescent.
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Caption: The MAX-MYC-MXD transcriptional network regulating gene expression.
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Quantitative Data: Protein Interactions and
Expression
MAX Protein Interactions
MAX serves as a hub for protein-protein interactions. Its function is defined by the partners it

engages. The following table summarizes its key known interactors.

Interacting Protein Family/Class
Functional Consequence
of Interaction

MYC (c-Myc) bHLHZ Oncoprotein
Forms a transcriptional

activation complex.[3]

MYCL1 (L-Myc) bHLHZ Oncoprotein
Forms a transcriptional

activation complex.[3]

N-Myc bHLHZ Oncoprotein
Forms a transcriptional

activation complex.[3]

MXD1, MXI1 bHLHZ Repressors
Forms a transcriptional

repression complex.[3]

MNT bHLHZ Repressor
Forms a transcriptional

repression complex.[3][4]

MGA bHLHZ Repressor
Forms a transcriptional

repression complex.[4]

SPAG9 Sperm Associated Antigen 9
Interaction details under

investigation.[3]

TEAD1
TEA Domain Transcription

Factor

Interaction details under

investigation.[3]

MSH2 DNA Mismatch Repair Protein
Interaction details under

investigation.[3]

TRADD TRADD
Interaction details under

investigation.[3]
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MAX Gene and Protein Expression Profile
Unlike MYC, which is tightly regulated and expressed only in proliferating cells, MAX

expression is stable and constitutive.[7] This ensures that MAX is always available to dimerize

with fluctuating levels of MYC or MXD proteins.

Tissue / Condition Expression Level
Subcellular
Location

Notes

Most Normal Tissues Variable Primarily Nucleoplasm
Ubiquitous expression

is observed.[9]

Brain Variable
Nucleoplasm and

Dendrites

Specialized

localization in neural

tissue.[3][9]

Quiescent Cells Present Nucleoplasm

MAX RNA is

expressed in non-

proliferating BALB/c

3T3 cells.[7]

Serum-Stimulated

Cells
Modestly Increased Nucleoplasm

A slight increase in

MAX RNA is seen 3

hours after serum

stimulation.[7]

Differentiating HL60

Cells
Modest Decrease Nucleoplasm

MAX RNA levels show

only a slight decrease

after 72 hours of

induced

differentiation, unlike

the rapid decline of

MYC RNA.[7]

Regulation of MAX Gene Expression
The constitutive expression of MAX is critical for its function as a stable anchor in the MYC

network. This is achieved through specific features in its gene promoter. The max gene has a

TATA-less promoter, which is common for "housekeeping" genes that are continuously
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expressed.[5] A minimal regulatory region (MRR) located within 115 base pairs of the

translation start site is essential for its transcriptional activity.[5] While this region contains two

binding sites for the ubiquitous transcription factor Sp1, studies suggest that Sp1 binding is not

strictly required for transcription. Instead, the integrity of a specific 20-base-pair DNA element

within the MRR and its interaction with a 90-kDa cellular protein appear to be the key drivers of

constitutive max gene expression.[5] This regulatory mechanism insulates the max promoter

from the significant transcriptional changes that occur during cell growth and development.[5]

The Paradoxical Role of MAX in Cancer
The role of MAX in cancer is complex and highly context-dependent.

Requirement for MYC-Driven Oncogenesis
Because MAX is the obligate partner for MYC's function, it is essential for the initiation and

progression of MYC-driven cancers.[10] Strategies aimed at disrupting the MYC-MAX

interaction are a major focus of cancer drug development.[8]

MAX as a Tumor Suppressor
Paradoxically, MAX can also function as a tumor suppressor, particularly in small cell lung

cancer (SCLC).[11][12] Genome-wide CRISPR-Cas9 screens have identified MAX as a top

candidate tumor suppressor gene in SCLC models.[10][11] Inactivation of MAX in SCLC

models with low MYC expression leads to accelerated tumor growth.[10][11] This tumor-

suppressive role is thought to be mediated by MAX's ability to form repressive dimers with

MXD-family proteins, which would otherwise inhibit cell growth. Loss of MAX unleashes the

expression of genes normally repressed by MAX-MXD complexes.

This creates a therapeutic paradox: in MYC-amplified SCLC, MAX is required for

tumorigenesis, but in SCLC without MYC amplification, MAX loss can drive the cancer.[11]

MAX Expression and Metabolic Rewiring
Recent studies have revealed a role for MAX in regulating cellular metabolism. In SCLC

models, the loss of MAX leads to the de-repression of genes involved in serine and one-carbon

metabolism.[11][12] By increasing the cell's ability to synthesize serine, MAX-deleted cells

become resistant to serine depletion from their environment.[11][12] This metabolic rewiring
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provides a survival advantage and supports the high proliferative rate of cancer cells,

demonstrating that the effects of MAX expression extend beyond direct cell cycle control to the

fundamental metabolic state of the cell.

Key Experimental Protocols for Studying MAX
Understanding the function of MAX has been enabled by a variety of molecular biology

techniques.

CRISPR-Cas9 Gene Inactivation Screens: This is a powerful technique to identify genes that

act as tumor suppressors. A library of guide RNAs (gRNAs) targeting thousands of genes is

introduced into a population of cancer cells. Cells in which a tumor suppressor gene (like

MAX) is knocked out will proliferate faster and become overrepresented in the population

over time.[10][11] This allows for the unbiased identification of genes that restrain growth.

RNA Sequencing (RNA-seq): To understand how MAX regulates gene expression,

researchers compare the transcriptomes of cells with normal MAX expression to those

where MAX has been knocked out or re-expressed.[11] By identifying which genes are

upregulated or downregulated upon MAX perturbation, one can map the downstream

pathways it controls.

Lentiviral Transduction for Gene Re-expression: In cells where MAX has been deleted, its

function can be validated by reintroducing it. This is often done using a lentiviral vector

containing the MAX gene, sometimes under the control of an inducible promoter (e.g.,

doxycycline-inducible).[11] Restoring MAX expression and observing a reversal of the

cancer phenotype (e.g., decreased cell growth) confirms its tumor-suppressive role.[11]

Co-Immunoprecipitation (Co-IP): This technique is used to verify the protein-protein

interactions of MAX. An antibody against MAX is used to pull it out of a cell lysate. If other

proteins (like MYC or MNT) are bound to MAX, they will be pulled down as well and can be

identified by Western blotting.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.fredhutch.org/en/news/spotlight/2020/07/hb_augert_cancercell.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7363581/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7363581/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7363581/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7363581/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SCLC Cell Model

Transduce Cells
with gRNA Library

Lentiviral gRNA Library
(Genome-Wide)

Select for
Transduced Cells

Collect Initial
Cell Population (T0)

Culture Cells for
Multiple Passages

Isolate Genomic DNA

Collect Final
Cell Population (TF)

Isolate Genomic DNA

Amplify gRNA
Sequences via PCR

Next-Generation
Sequencing

Bioinformatic Analysis:
Compare gRNA Abundance

(TF vs T0)

Identify Enriched gRNAs
(Hits = Potential Tumor Suppressors like MAX)

Click to download full resolution via product page

Caption: Workflow for a CRISPR-Cas9 screen to identify tumor suppressors.
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Conclusion and Therapeutic Implications
The MAX gene encodes a pivotal transcription factor that sits at the heart of a network

controlling cell fate. Its constant expression and role as an obligate dimerization partner for

both oncogenic (MYC) and tumor-suppressive (MXD) proteins make it a critical gatekeeper of

transcriptional programs. While essential for MYC-driven cancers, its own loss can promote

tumorigenesis in other contexts, such as SCLC, by relieving transcriptional repression and

rewiring cellular metabolism. This dual functionality presents both challenges and opportunities

for drug development. Targeting the specific protein-protein interactions of MAX, rather than

MAX itself, remains a key strategy. A deeper understanding of the cellular context that dictates

whether MAX is oncogenic or tumor-suppressive is critical for designing effective therapies that

exploit the vulnerabilities of the MAX-MYC network.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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